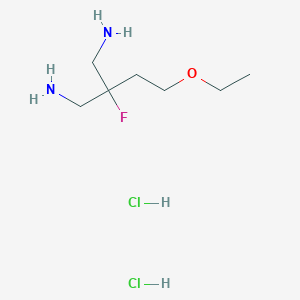
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride (AMFED) is an organic compound belonging to the class of amines. It is a white crystalline solid with a molecular formula of C6H14Cl2FN2O and a molecular weight of 213.14 g/mol. AMFED has a melting point of 125-127°C and a boiling point of 155-156°C. AMFED has a variety of uses in scientific research and can be synthesized in the laboratory through a few different methods.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agent Development
This compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. The presence of the aminomethyl group can be leveraged to synthesize novel benzimidazole derivatives, which have been studied for their antibacterial properties . These derivatives can be further modified to enhance their efficacy against resistant strains of bacteria.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme inhibition. The fluorine atom in the molecule could interact with the active sites of enzymes, potentially leading to the development of new inhibitors that can be used to treat diseases where enzyme regulation is crucial .
Pharmacology: Cancer Research
The structure of this compound suggests it could be useful in pharmacological research, especially in cancer treatment. Benzimidazole derivatives are known to bind to tubulin, disrupting microtubule dynamics, which is a promising strategy in cancer therapy . Research into similar compounds has shown potential in creating chemotherapeutic agents.
Organic Synthesis: Building Blocks for Complex Molecules
Organic synthesis can benefit from this compound as it can serve as a building block for more complex molecules. Its reactive sites make it a candidate for various organic reactions, potentially leading to the synthesis of new compounds with diverse biological activities .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectroscopy. Their unique chemical properties might help in the separation and identification of complex mixtures or in the development of new analytical methods .
Materials Science: Functional Materials Development
The compound’s molecular structure indicates potential applications in materials science. It could be used in the synthesis of functional materials, such as smart coatings or sensors, due to its reactive functional groups which allow for further chemical modifications .
properties
IUPAC Name |
2-(2-ethoxyethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17FN2O.2ClH/c1-2-11-4-3-7(8,5-9)6-10;;/h2-6,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJIYJLEWQULGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)

![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)

![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)




